molecular formula C11H9N3O3 B11017289 (2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11017289
M. Wt: 231.21 g/mol
InChI Key: AFRRTBVHVZPJFI-SNAWJCMRSA-N
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Description

(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyanomethyl group, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be accomplished using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the prop-2-enamide moiety: This can be synthesized through a condensation reaction between an appropriate aldehyde and an amide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure efficient and safe production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives where the cyanomethyl group is replaced by the nucleophile.

Scientific Research Applications

(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(cyanomethyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.

    (2E)-N-(cyanomethyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the ortho position.

    (2E)-N-(cyanomethyl)-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its ortho and para analogs.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

(E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C11H9N3O3/c12-6-7-13-11(15)5-4-9-2-1-3-10(8-9)14(16)17/h1-5,8H,7H2,(H,13,15)/b5-4+

InChI Key

AFRRTBVHVZPJFI-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC#N

Origin of Product

United States

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